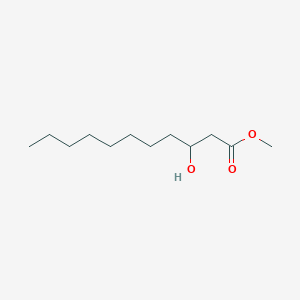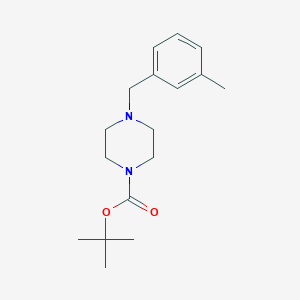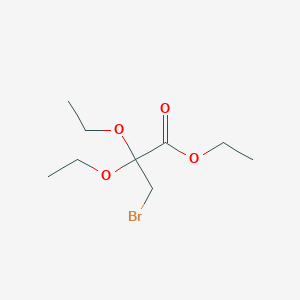
3-羟基十四烷酸甲酯
描述
Methyl 3-hydroxytetradecanoate, also known as methyl 3-hydroxy myristate, is an organic compound with the molecular formula C15H30O3 and a molecular weight of 258.3969 g/mol It is a methyl ester derivative of 3-hydroxytetradecanoic acid, a fatty acid commonly found in various natural sources
科学研究应用
Methyl 3-hydroxytetradecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of biologically active natural compounds.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
作用机制
- Methyl 3-hydroxytetradecanoate is a compound with the chemical formula C15H30O3 and a molecular weight of approximately 258.4 g/mol .
- Its primary targets are not extensively studied, but it has been identified as a quorum-sensing signal molecule (quormone) that regulates the virulence of Ralstonia solanacearum . Quorum sensing plays a crucial role in bacterial communication and coordination.
Target of Action
生化分析
Biochemical Properties
Methyl 3-hydroxytetradecanoate has been used in studies to determine its antioxidant, antielastase, and antiurease activities . The compound interacts with enzymes such as porcine pancreas lipase during its synthesis . The nature of these interactions involves the catalysis of hydrolysis of the racemic compound .
Cellular Effects
It is known that the compound has antioxidant properties , which suggests it may have a role in protecting cells from oxidative stress.
Molecular Mechanism
Its synthesis involves the catalysis of hydrolysis by porcine pancreas lipase . This suggests that it may interact with enzymes and other biomolecules at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxytetradecanoate can be synthesized through the enantioselective hydrolysis of racemic methyl 3-hydroxytetradecanoate using porcine pancreas lipase in an aqueous medium . The reaction conditions involve optimizing the weight ratio of substrate to lipase and the reaction time to achieve high enantiomeric excess. For instance, the resolution reaction with porcine pancreas lipase can afford ®-3-hydroxytetradecanoic acid with greater than 99% enantiomeric excess after 7 hours of incubation .
Industrial Production Methods: Industrial production methods for methyl 3-hydroxytetradecanoate typically involve the use of biocatalytic processes due to their environmentally friendly nature. The use of lipase-catalyzed hydrolysis in aqueous media is a preferred method as it presents a green chemistry approach .
化学反应分析
Types of Reactions: Methyl 3-hydroxytetradecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert methyl 3-hydroxytetradecanoate to its corresponding alcohol or alkane derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various esters or ethers.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, esters, and ethers, depending on the specific reaction conditions and reagents used.
相似化合物的比较
3-Hydroxytetradecanoic acid: The parent compound of methyl 3-hydroxytetradecanoate.
Methyl 3-hydroxyhexadecanoate: A similar methyl ester with a longer carbon chain.
Methyl 3-hydroxyoctadecanoate: Another similar compound with an even longer carbon chain.
Uniqueness: Methyl 3-hydroxytetradecanoate is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
methyl 3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971039 | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-83-2 | |
| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl 3-hydroxytetradecanoate and what is its significance in the context of the provided research?
A1: Methyl 3-hydroxytetradecanoate is one of the twenty-nine bioactive compounds identified in the methanolic extract of Citrus aurantifolia (commonly known as Key lime) using Gas Chromatography-Mass Spectrometry (GC-MS) []. This research focused on analyzing the chemical composition of the extract and evaluating its antibacterial activity.
Q2: Has the potential antibacterial activity of Methyl 3-hydroxytetradecanoate been specifically investigated in the provided research?
A2: While the research identified Methyl 3-hydroxytetradecanoate within the Citrus aurantifolia extract, it primarily focused on the overall antibacterial activity of the complete extract rather than isolating the effects of individual compounds []. The study demonstrated that the Citrus aurantifolia extract exhibited antibacterial activity against various clinical pathogens, with the highest activity observed against Escherichia coli []. Further research is needed to determine the specific contribution of Methyl 3-hydroxytetradecanoate to the observed antibacterial effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)


![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)


